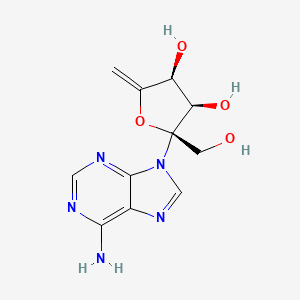
Decoyinine
Overview
Description
Decoyinine, also known as Angustmycin A, is a selective inhibitor of GMP synthetase (GMPS) . It is an analog of adenosine that causes a decrease in intracellular GTP levels by inhibiting GMP synthetase .
Molecular Structure Analysis
The molecular formula of Decoyinine is C11H13N5O4 . The molecular weight is 279.25 .
Chemical Reactions Analysis
Decoyinine is known to cause a decrease in intracellular GTP levels by inhibiting GMP synthetase . It has been observed to exert a stimulatory effect on alpha-amylase synthesis . More detailed information about its chemical reactions is not available in the retrieved resources.
Physical And Chemical Properties Analysis
The molecular weight of Decoyinine is 279.25, and its molecular formula is C11H13N5O4 . More specific physical and chemical properties are not available in the retrieved resources.
Scientific Research Applications
Decoyinine in Agricultural Research
Pest Resistance in Rice Cultivation: Decoyinine (DCY), a secondary metabolite produced by Streptomyces hygroscopicus, has been shown to act as a potent inhibitor of guanosine monophosphate synthetase (GMPS), which is crucial for purine biosynthesis. Research indicates that DCY can serve as an effective acaricide, reducing infestations of two-spotted spider mites (TSSM) in beans . Additionally, DCY has been found to hinder ovary development and vitellogenin (NlVg) expression in the brown planthopper (BPH), a common pest in rice fields. This leads to decreased oviposition and feeding preference of BPH on rice, thereby improving the crop’s resistance to pests .
Growth and Yield Improvement: Treating rice seeds with DCY has been suggested to enhance growth and yield. The microbial metabolite extracted from Streptomyces hygroscopicus is being studied for its potential to improve the fitness traits of rice plants, making them more resilient against environmental stressors and possibly leading to higher productivity .
Induced Resistance Against Small Brown Planthopper (SBPH) A study evaluated the induced resistance against SBPH in rice seedlings by DCY. The research aimed to understand the effects of DCY on SBPH’s biological and population parameters, along with defense-related physiological and biochemical changes in the rice plants. This could pave the way for developing new microbial pesticides that leverage DCY’s properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decoyinine | |
CAS RN |
2004-04-8 | |
| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angustmycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2004-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of decoyinine?
A1: Decoyinine specifically inhibits guanosine monophosphate synthetase (GMPS), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [, , , ]
Q2: How does decoyinine's inhibition of GMPS affect bacterial cells?
A2: Inhibiting GMPS disrupts the balance of intracellular nucleotide pools, primarily causing a decrease in guanosine triphosphate (GTP) levels and often a concomitant increase in adenosine triphosphate (ATP) levels. [, , , , , , , ] This imbalance has cascading effects on various cellular processes.
Q3: What are the consequences of altered nucleotide pools on bacterial physiology?
A3: The decrease in GTP levels, often coupled with an increase in ATP, triggers a cascade of regulatory events, including:
- Induction of the stringent response: This stress response pathway, mediated by the alarmone (p)ppGpp, leads to the downregulation of growth-related processes and upregulation of stress survival mechanisms. [, , , , ]
- Activation of CodY-dependent regulation: CodY is a global transcriptional regulator that senses GTP levels. Decoyinine-induced GTP depletion relieves CodY repression, influencing the expression of genes involved in nutrient utilization, metabolism, and virulence. [, , , , ]
- Initiation of sporulation: In Bacillus subtilis, decoyinine treatment can induce sporulation even in the presence of nutrients that typically repress this process. This suggests that the GTP/ATP ratio plays a critical role in sporulation control. [, , , , ]
Q4: Does decoyinine affect antibiotic production in bacteria?
A4: Studies show a complex relationship between decoyinine and antibiotic production. While decoyinine can stimulate the production of certain antibiotics, it inhibits others. This differential effect likely stems from the complex interplay of regulatory networks governing antibiotic synthesis pathways. [, ]
Q5: What is the molecular formula and weight of decoyinine?
A5: The molecular formula of decoyinine is C14H21N3O8, and its molecular weight is 359.34 g/mol. [This information is not directly available in the provided abstracts. Please refer to chemical databases like PubChem or ChemSpider for detailed structural information.]
Q6: Is there any information on the spectroscopic data of decoyinine?
A6: The provided abstracts do not contain specific spectroscopic data for decoyinine. Detailed information regarding its spectroscopic properties would require consulting dedicated chemical databases or analytical chemistry literature.
Q7: Beyond bacteriological research, what are the potential applications of decoyinine?
A7: Research suggests decoyinine holds promise in the following areas:
- Agriculture: Studies demonstrate that priming rice seeds with decoyinine enhances resistance against insect pests, particularly the brown planthopper (Nilaparvata lugens) and small brown planthopper (Laodelphax striatellus). [, , , ] This protective effect is attributed to the induction of plant defense responses, including enhanced antioxidant activity and altered plant physiology, making decoyinine a potential biopesticide candidate. [, , ]
- Medicine: Decoyinine's ability to inhibit GMP synthetase makes it a potential target for immunosuppressive and anticancer therapies, although further research is needed to explore its efficacy and safety profile in clinical settings. [, ]
Q8: Are there alternative compounds or strategies that can mimic the effects of decoyinine?
A8: While decoyinine provides a valuable tool for studying bacterial physiology and holds potential for various applications, alternative approaches are being explored:
- Genetic manipulation: Creating mutant bacterial strains with altered expression of genes involved in GTP synthesis or regulation can mimic the effects of decoyinine treatment. [, , ]
- Development of novel GMPS inhibitors: Research continues to identify new compounds that specifically target GMPS with potentially improved efficacy, selectivity, and safety profiles. []
- Harnessing the plant defense mechanisms induced by decoyinine: Identifying and characterizing the specific plant defense pathways activated by decoyinine treatment could pave the way for developing new pest control strategies that utilize these natural plant defenses. []
Q9: What are some of the key areas for future research on decoyinine?
A9: Further research is crucial to:
- Investigate potential resistance mechanisms: As with any antimicrobial agent, the emergence of resistance is a concern. Characterizing potential resistance mechanisms and developing strategies to mitigate them is crucial for its long-term efficacy. []
- Conduct comprehensive toxicological and safety assessments: Thorough preclinical and clinical studies are necessary to establish the safety profile of decoyinine for potential therapeutic and agricultural applications. []
- Explore novel drug delivery systems: Developing innovative delivery strategies to enhance the bioavailability and target specificity of decoyinine could improve its efficacy and minimize potential side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



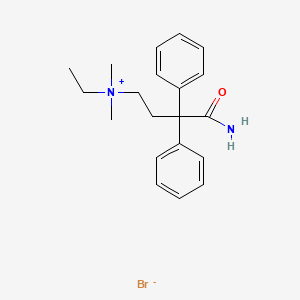



![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)

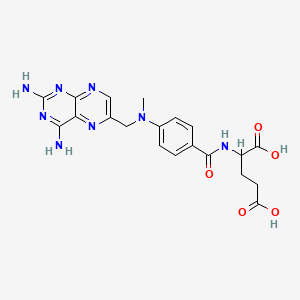


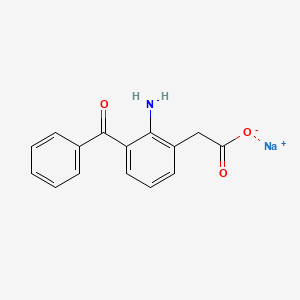

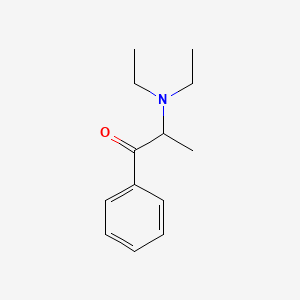
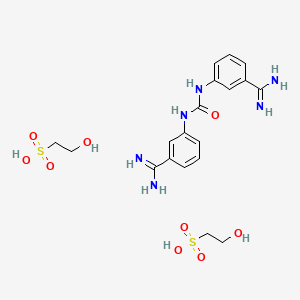
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)